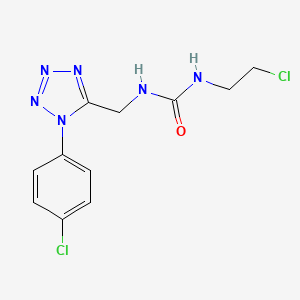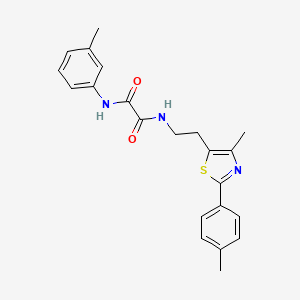![molecular formula C14H15ClN2OS B2408726 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 728908-01-8](/img/structure/B2408726.png)
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide, also known as 2-chloro-N-ethyl-4-phenylthiazol-2-ylpropionamide or CETP, is a compound of interest due to its potential use in various scientific research applications. CETP is a synthetic compound with a molecular weight of about 310.4 g/mol, and a melting point of about 177-178°C. CETP is a white crystalline solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Synthesis of New Thiazole Derivatives
Researchers synthesized various 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, exploring their antimicrobial activities. Some derivatives demonstrated significant antibacterial activity, and others showed potent anticandidal effects against strains like C. parapsilosis and C. glabrata. The study also explored the cytotoxic activities of these compounds against different human leukemia and mouse embryonic fibroblast cells, identifying specific compounds with high cytotoxicity against select cell lines. This research reveals the potential of such compounds in developing new antimicrobial agents and in cancer research (Dawbaa, 2021).
Antibacterial and Antifungal Agents
Various derivatives incorporating the thiazole moiety have been synthesized, with a focus on their antimicrobial and antifungal activities. Certain compounds from these series showed excellent antibacterial and anti-fungal activities, highlighting their potential in developing new therapeutics in this area (Zala, 2015).
Urease Inhibition and Low Cytotoxicity
A novel series of bi-heterocyclic propanamides were synthesized and tested for their urease inhibitory potential. The entire series exhibited promising activity against the urease enzyme, with all compounds found to be less cytotoxic agents. This study not only contributes to our understanding of urease inhibitors but also highlights the therapeutic potential of these compounds with minimal cytotoxicity (Abbasi, 2020).
Propriétés
IUPAC Name |
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14(16-12)17-13(18)9(2)15/h4-9H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPFFMUNSCOOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)
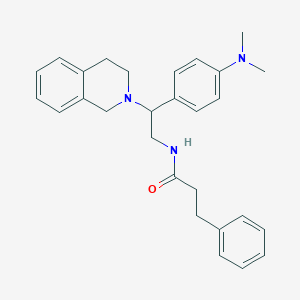

![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

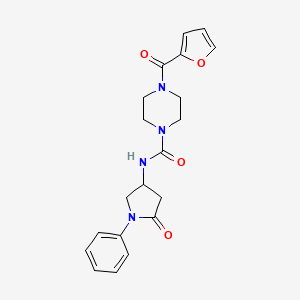
![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
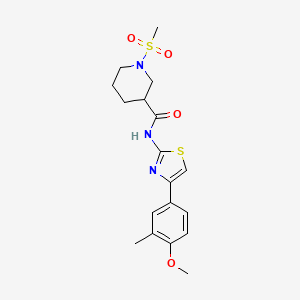
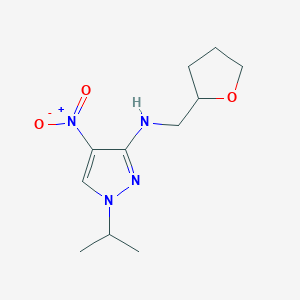
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)
